![molecular formula C10H12FNO B14194422 2-Butanone, 4-[(4-fluorophenyl)amino]- CAS No. 882041-32-9](/img/structure/B14194422.png)
2-Butanone, 4-[(4-fluorophenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 4-[(4-fluorophenyl)amino]- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorophenyl group attached to the amino group at the fourth position of the butanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanone, 4-[(4-fluorophenyl)amino]- typically involves the reaction of 4-fluoroaniline with 2-butanone under specific conditions. One common method is the condensation reaction, where 4-fluoroaniline is reacted with 2-butanone in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Butanone, 4-[(4-fluorophenyl)amino]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and enhances the quality of the final product.
Types of Reactions:
Oxidation: 2-Butanone, 4-[(4-fluorophenyl)amino]- can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products:
Oxidation: Formation of 4-[(4-fluorophenyl)amino]-2-butanone or 4-[(4-fluorophenyl)amino]butanoic acid.
Reduction: Formation of 4-[(4-fluorophenyl)amino]butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butanone, 4-[(4-fluorophenyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Butanone, 4-[(4-fluorophenyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound can inhibit or activate certain biochemical pathways, depending on the nature of the target and the context of its use.
Comparaison Avec Des Composés Similaires
4-[(4-Chlorophenyl)amino]-2-butanone: Similar structure but with a chlorine atom instead of fluorine.
4-[(4-Bromophenyl)amino]-2-butanone: Similar structure but with a bromine atom instead of fluorine.
4-[(4-Methylphenyl)amino]-2-butanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 2-Butanone, 4-[(4-fluorophenyl)amino]- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity to biological targets compared to its analogs with different substituents.
Propriétés
Numéro CAS |
882041-32-9 |
|---|---|
Formule moléculaire |
C10H12FNO |
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
4-(4-fluoroanilino)butan-2-one |
InChI |
InChI=1S/C10H12FNO/c1-8(13)6-7-12-10-4-2-9(11)3-5-10/h2-5,12H,6-7H2,1H3 |
Clé InChI |
WRHSJXOYKXFEHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCNC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


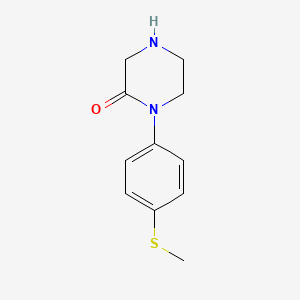
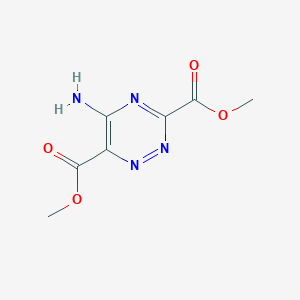
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
![7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran](/img/structure/B14194369.png)
![N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine](/img/structure/B14194376.png)
![2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-](/img/structure/B14194380.png)
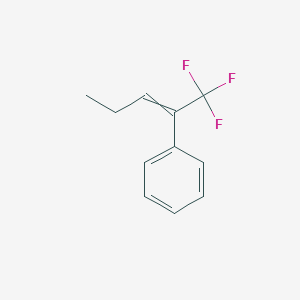
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
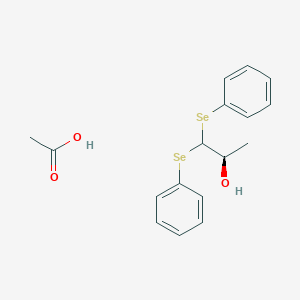
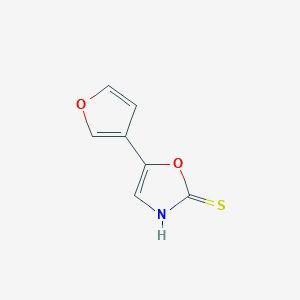
![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)
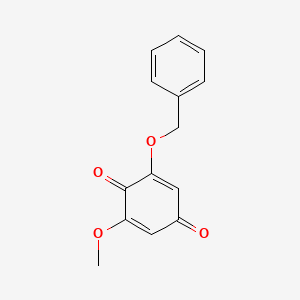
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)
